Glucagon
Overview
Description
Glucagon is a peptide hormone produced by the alpha cells of the pancreas. It plays a crucial role in regulating blood glucose levels by increasing the concentration of glucose and fatty acids in the bloodstream. This compound is considered the main catabolic hormone of the body, working in opposition to insulin, which lowers blood glucose levels .
Mechanism of Action
Target of Action
Glucagon is a peptide hormone, produced by alpha cells of the pancreas . Its primary target is the liver, where it binds to the this compound receptor, a G protein-coupled receptor (GPCR) located in the plasma membrane of the cell . The liver cells are the main site of this compound action, but this compound receptors are also found in other parts of the body including the kidney, adipose tissue, brain, and the pancreatic β-cells .
Mode of Action
Upon binding to its receptor, this compound activates the enzyme adenylate cyclase which increases cyclic AMP (cAMP) intracellularly . This activates protein kinase A which phosphorylates and activates a number of important enzymes in target cells . This activation of hepatic this compound receptors stimulates glycogenolysis (the conversion of stored glycogen into glucose) and the release of glucose .
Biochemical Pathways
This compound primarily affects the glucose metabolism pathway. It promotes the breakdown of glycogen (glycogenolysis) to increase the concentration of glucose in the bloodstream . It also stimulates gluconeogenesis, which is the production of glucose from amino acids and glycerol in the liver . These actions of this compound help maintain glucose homeostasis, especially during periods of fasting or low blood sugar .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and therapeutic effect. It is known that this compound is a peptide hormone, and like other peptide hormones, it is likely to be absorbed into the bloodstream after secretion, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
The primary result of this compound’s action is an increase in blood glucose levels. By promoting glycogenolysis and gluconeogenesis in the liver, this compound raises the concentration of glucose in the bloodstream . This is particularly important in preventing hypoglycemia (low blood sugar). In addition to its effects on glucose metabolism, this compound also plays a role in lipid and amino acid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound secretion is more susceptible to changes in the plasma concentration of certain amino acids than to changes in plasma concentrations of glucose . Moreover, studies suggest that high-fat diet-induced hepatic steatosis is associated with this compound resistance . Therefore, both internal body conditions and external environmental factors can impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Glucagon promotes glucose production, fatty acid oxidation, thermogenesis, energy consumption, lipolysis, and myocardial contraction, and suppresses lipogenesis, appetite, and gastrointestinal motility . This compound binds to a specific this compound receptor in the cell membrane, a G-protein coupled receptor (GPCR) .
Cellular Effects
This compound has many functions at the cellular level. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the enzyme adenylate cyclase which increases cAMP intracellularly . This activates protein kinase A which phosphorylates and activates a number of important enzymes in target cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied extensively in laboratory settings. The synthesis of this compound analogs that are biophysically stable and soluble in aqueous solutions has promoted biological study that has enriched our understanding of this compound biology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Clinical trials are being conducted worldwide to apply this compound/GLP-1 receptor dual agonists and this compound/GLP-1/GIP receptor triagonists to the treatment of obesity, fatty liver, and diabetes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucagon can be synthesized using recombinant DNA technology. This involves inserting the gene encoding this compound into a microbial host, such as Escherichia coli, which then produces the hormone. The synthetic process includes the removal of the signal peptide from preprothis compound to form prothis compound, which is then cleaved to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial processes using recombinant DNA technology. The host cell-derived protein content and DNA content are determined by validated methods to ensure the purity and efficacy of the produced this compound .
Chemical Reactions Analysis
Types of Reactions: Glucagon undergoes various chemical reactions, including oxidation and nitration. For example, nitration of this compound with tetranitromethane results in the formation of nitrothis compound, which has enhanced biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include tetranitromethane for nitration and sodium dithionite for reduction. These reactions typically occur under controlled pH and temperature conditions to ensure the desired modifications .
Major Products Formed: The major products formed from the chemical reactions of this compound include nitrothis compound and aminothis compound. Nitrothis compound is produced by nitration, while aminothis compound is formed by the reduction of nitrothis compound .
Scientific Research Applications
Glucagon has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used to treat severe hypoglycemia in patients with diabetes. It is also used as a diagnostic aid in radiologic exams to temporarily inhibit the movement of the gastrointestinal tract . In basic medical research, this compound is studied for its role in glucose metabolism, amino acid metabolism, and its regulatory mechanisms in pancreatic alpha cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glucagon include this compound-like peptide-1 (GLP-1) receptor agonists, such as exenatide and liraglutide. These compounds also play roles in glucose metabolism but have different mechanisms of action and therapeutic applications .
Uniqueness of this compound: What sets this compound apart from similar compounds is its primary role in increasing blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver. Unlike GLP-1 receptor agonists, which primarily enhance insulin secretion and inhibit this compound release, this compound directly stimulates glucose production .
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNOZXLGMXCHN-ZLPAWPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H225N43O49S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016809 | |
Record name | Glucagon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER | |
Record name | GLUCAGON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Glucagon binds to the glucagon receptor activating Gsα and Gq. This activation activates adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A. Activating Gq activates phospholipase C, increases production of inositol 1,4,5-triphosphate, and releases intracellular calcium. Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, which phosphorylates glycogen, causing its breakdown. Glucagon also relaxes smooth muscle of the stomach, duodenum, small bowel, and colon., Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon., Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions., Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect. | |
Record name | Glucagon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLUCAGON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER | |
CAS No. |
9007-92-5, 16941-32-5 | |
Record name | Glucagon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucagon [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucagon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00040 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glucagon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucagon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUCAGON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does glucagon interact with its target and what are the downstream effects?
A1: this compound exerts its primary effects by binding to the this compound receptor (GCGR), a G protein-coupled receptor primarily located in the liver. [, ] This binding triggers a signaling cascade, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). [, , , ] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various enzymes involved in glucose metabolism. [, ] This cascade ultimately promotes hepatic glucose production (HGP) by stimulating glycogenolysis and gluconeogenesis. [, , , ]
Q2: Does this compound have any extra-hepatic effects?
A2: While the liver is the primary target, this compound also exerts actions on other tissues. For instance, this compound can directly stimulate lipolysis in adipose tissue, although this effect might be less prominent at physiological this compound concentrations. [] Additionally, this compound influences satiety signaling in the brain, although the mechanisms are complex and may involve interplay with other hormones like ghrelin. []
Q3: What is the role of mini-glucagon in the heart?
A3: Research suggests that cardiac cells process this compound into its C-terminal fragment, mini-glucagon (19-29). [] This fragment plays a crucial role in the positive inotropic effect of this compound on the heart. Mini-glucagon triggers the release of arachidonic acid (AA) from cardiac cells, which in turn influences calcium homeostasis and potentiates the contractile effects of this compound and cAMP. []
Q4: What is the molecular structure of this compound?
A4: this compound is a 29-amino acid peptide hormone with the following sequence: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr.
Q5: Are there any modifications in this compound structure that impact its activity?
A5: Yes, even subtle modifications in the this compound structure can significantly impact its activity and receptor selectivity. For instance, replacing four amino acids in the N-terminal extracellular domain of the this compound-Like Peptide-1 receptor (GLP-1R) with the corresponding residues from the this compound receptor drastically reduces its affinity for GLP-1 and increases its affinity for this compound. [] Similarly, fluorescent labeling of tryptophan-25 in this compound, while retaining its binding and adenylate cyclase activation capabilities, provides a valuable tool to study receptor disposition in cell membranes. []
Q6: How can we study the degradation of this compound?
A6: Novel assays utilizing fluoresceinated and biotinylated this compound, labeled at the N- and C-termini respectively, have been developed to study this compound degradation. [] Proteolysis of this labeled this compound separates the two tags, allowing for quantification of the degradation process using techniques like fluorescence or fluorescence polarization. []
Q7: How is this compound secretion regulated within pancreatic islets?
A7: this compound secretion is tightly regulated by paracrine signaling within pancreatic islets. Insulin, released by β-cells, plays a key role in suppressing this compound secretion from α-cells. [] This inhibitory effect of insulin involves direct modulation of α-cell signaling pathways and interaction with GABAergic mechanisms. [, ] Conversely, glycine, acting via α-cell glycine receptors, emerges as a primary stimulator of this compound release. []
Q8: How does γ-hydroxybutyrate (GHB) influence this compound secretion?
A8: GHB, produced by β-cells in response to glucose, acts as an inhibitory neurotransmitter on α-cells. [] This suggests that GHB, alongside glycine, contributes to the intricate receptor-based mechanism controlling this compound release in response to metabolic signals. []
Q9: What is the role of this compound in the development of type 2 diabetes?
A9: In type 2 diabetes, dysregulation of this compound secretion contributes to hyperglycemia. [, ] Elevated this compound levels, coupled with insulin resistance, result in excessive hepatic glucose production, further exacerbating hyperglycemia. [, , ]
Q10: Can this compound antagonism be a potential therapeutic target for type 2 diabetes?
A10: Yes, this compound antagonism is a promising therapeutic avenue for type 2 diabetes. By blocking this compound's action on the liver, this compound antagonists aim to reduce HGP and improve glycemic control. [, , ] Various approaches are being investigated, including monoclonal antibodies that block the this compound receptor, offering potential for improved glucose management in individuals with type 2 diabetes. [, ]
Q11: What are the limitations of using this compound or thyroid hormone individually for treating metabolic diseases?
A11: While both this compound and thyroid hormone (T3) hold potential for treating metabolic diseases, their individual use is hampered by adverse effects. [] this compound can induce hyperglycemia, while T3 can lead to tachycardia and bone loss. []
Q12: How does the hybrid this compound/T3 conjugate overcome these limitations?
A12: The this compound/T3 conjugate leverages the beneficial effects of both hormones while minimizing their individual side effects. [] Studies in rodent models demonstrate its effectiveness in reducing cholesterol, reversing steatohepatitis, improving glucose tolerance, and reducing body weight without significant cardiovascular side effects. []
Q13: How does this compound affect bile flow and bile acid metabolism?
A13: this compound stimulates bile flow through a mechanism distinct from that of secretin, involving different receptors. [] While secretin increases bicarbonate concentration in bile, this compound does not. [] Intriguingly, this compound potentiates secretin-stimulated bile flow, indicating a complex interplay between these hormones in regulating bile secretion. [] In patients with cirrhosis and liver cancer, this compound administration after hepatectomy leads to a decrease in total bile acids, highlighting its potential role in managing bile acid metabolism in liver disease. []
Q14: How does this compound influence glucose levels during fasting?
A15: this compound plays a critical role in maintaining glucose levels during prolonged fasting. [] By promoting HGP, this compound ensures a steady supply of glucose to vital organs when dietary intake is absent. Studies in dogs demonstrate that suppressing this compound secretion during fasting leads to a significant decline in glucose production, underscoring its importance in this metabolic state. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.